4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring and a thiadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the Rings: The benzothiazole and thiadiazole rings are then coupled using a suitable linker, such as butanamide, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzothiazole ring.
Reduction: Reduction reactions may target the thiadiazole ring.
Substitution: Various substitution reactions can occur on the benzothiazole or thiadiazole rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiadiazole rings can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzothiazol-2-yl)butanamide: Lacks the thiadiazole ring.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide: Lacks the benzothiazole ring.
4-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Has a methyl group instead of a cyclopropyl group.
Uniqueness
The unique combination of the benzothiazole and thiadiazole rings, along with the cyclopropyl group, gives 4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H16N4OS2/c21-13(18-16-20-19-15(23-16)10-8-9-10)6-3-7-14-17-11-4-1-2-5-12(11)22-14/h1-2,4-5,10H,3,6-9H2,(H,18,20,21) |
InChI Key |
RNIYMIBQMBLYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.